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Compound of Interest

Compound Name: Acediasulfone

Cat. No.: B1665413 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and

mechanism of action of acediasulfone. Acediasulfone is an antimicrobial and antimalarial

drug that functions as a long-acting prodrug of dapsone.[1][2] It was primarily developed to

improve the water solubility of dapsone for the treatment of leprosy.[1]

Discovery and Development Timeline
The development of acediasulfone emerged from the need for a more conveniently

administered form of dapsone, which has low water solubility.[1] The timeline of its key

milestones is summarized below.
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Year Milestone Key Details

1948

Initial research on N-alkyl, N-

carboxyalkyl, and N-

hydroxyalkyl derivatives of

4,4'-diaminodiphenyl sulfone

(dapsone) was published by

E.L. Jackson in the Journal of

the American Chemical

Society.[1]

This foundational work

explored modifications of the

dapsone structure.

1949

First patent for acediasulfone

synthesis filed by Cilag Ltd.

(CH 254803).[1]

This marked the initial

proprietary claim for the

synthesis of the compound.

1952

Subsequent patents for

acediasulfone synthesis

granted to Cilag Ltd. (CH

278482) and Parke-Davis

(U.S. patent 2,589,211).[1]

These patents further secured

the intellectual property

surrounding the synthesis of

acediasulfone.

1967

Initiation of a significant clinical

trial in the Karimui of Papua

New Guinea.

Acedapsone (an alternative

name for acediasulfone) was

administered by injection five

times a year for the treatment

of leprosy in an area with

difficult access.[3]

1975

Publication of a six-year status

report on the Karimui, Papua

New Guinea clinical trial.

The report detailed the long-

term outcomes and efficacy of

acedapsone treatment in over

460 patients.[3]

1976

Report on a

chemoprophylactic trial in

Micronesia.

This trial investigated the use

of acedapsone for the

prevention of leprosy.
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Acediasulfone is chemically known as 2-([4-(4-aminophenyl)sulfonylphenyl]amino)acetic acid.

[1] Its key physicochemical properties are detailed in the table below.

Property Value

Molecular Formula C₁₄H₁₄N₂O₄S

Molar Mass 306.34 g·mol⁻¹[1]

CAS Number 80-03-5[1]

Sodium Salt CAS Number 127-60-6[4]

Experimental Protocols
Synthesis of Acediasulfone
The synthesis of acediasulfone involves the reaction of dapsone with bromoacetic acid. This

process was developed to create a water-soluble salt form of the drug.[1]

General Reaction Scheme:

Reactants: Dapsone (1) and Bromoacetic Acid

Product: Acediasulfone (2)[1]

While the specific, detailed experimental protocol including reaction conditions, solvents, and

purification methods are not extensively available in the public domain, the fundamental

chemistry involves the alkylation of one of the amino groups of dapsone with bromoacetic acid.

Clinical Trial Protocol (Karimui, Papua New Guinea)
The clinical trial initiated in 1967 in Papua New Guinea provides insight into the clinical

application of acediasulfone (referred to as acedapsone or DADDS in the study).

Drug Formulation: A repository formulation of acedapsone for intramuscular injection.

Dosing Regimen: Injections administered five times per year.[3]

Patient Population: Over 460 individuals with leprosy.[3]
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Duration: The study reported on outcomes after six years of treatment.[3]

Primary Outcome Measures: Clinical response and reduction in Mycobacterium leprae in

skin smears.[3]

Mechanism of Action
Acediasulfone is a prodrug that is metabolized in the body to its active form, dapsone.[1]

Therefore, its mechanism of action is that of dapsone. Dapsone is a competitive inhibitor of the

enzyme dihydropteroate synthase (DHPS) in Mycobacterium leprae.[5][6][7][8]

This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for folic acid.[5][6][7][8]

By inhibiting this pathway, dapsone prevents the synthesis of nucleic acids, which are essential

for the growth and replication of the bacteria.[5][6][7][8]

Folic Acid Synthesis Pathway in M. leprae

p-Aminobenzoic Acid (PABA)
Dihydropteroate Synthase (DHPS)

Dihydropteroate Pyrophosphate

Dihydrofolic AcidCatalyzes Folic Acid Nucleic Acid Synthesis

Dapsone (Active form of Acediasulfone) Competitively Inhibits

Click to download full resolution via product page

Inhibition of Folic Acid Synthesis by Dapsone.

Clinical Efficacy
The clinical trial in Papua New Guinea demonstrated a satisfactory response to acedapsone

therapy in the majority of patients.[3]
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Patient Cohort: 336 patients were followed for six years.[3]

Observed Outcomes:

A satisfactory response was observed in 23 out of 28 multibacillary patients.[3]

The decrease in the number of M. leprae in skin smears was most prompt in patients with

low initial bacterial loads.[3]

Patients with a high initial bacterial load and a fully lepromatous diagnosis showed a

slower initial response in the first year, followed by a more rapid loss of bacilli in the

subsequent year.[3]

Treatment Failures: In 5 of the 28 multibacillary patients, solid-staining M. leprae reappeared

in smears, though isolates from three of these patients were found to be susceptible to

dapsone.[3]

Pharmacokinetics
Detailed quantitative pharmacokinetic data for acediasulfone is not widely available in the

public domain. As a long-acting prodrug, it is designed for slow release and sustained levels of

the active metabolite, dapsone. The plasma levels of dapsone in the Papua New Guinea trial

were found to be normal and above the minimal inhibitory concentration.[3]

Preclinical Studies
Information regarding specific preclinical studies on acediasulfone, such as in vitro minimum

inhibitory concentrations (MICs) against M. leprae or in vivo efficacy in animal models, is not

readily available in the reviewed literature. The development of acediasulfone predates

modern preclinical testing and reporting standards.

Experimental Workflow
The general workflow for the development and evaluation of acediasulfone can be

conceptualized as follows:
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Low Water Solubility of Dapsone

Synthesis of Acediasulfone (Dapsone + Bromoacetic Acid)

Development of Water-Soluble Salt and Repository Injection

Clinical Trials (e.g., Papua New Guinea)

Assessment of Efficacy and Safety
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Acediasulfone Development Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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